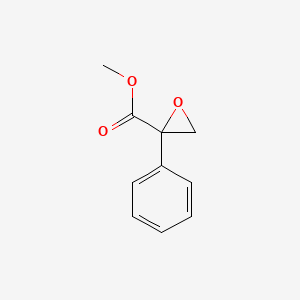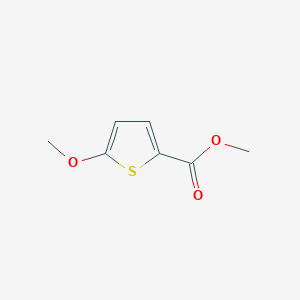
Methyl 5-Methoxy-2-thiophenecarboxylate
Overview
Description
“Methyl 5-Methoxy-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 77133-25-6 . It has a molecular weight of 172.2 and its IUPAC name is methyl 5-methoxythiophene-2-carboxylate .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C7H8O3S/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . It should be stored at room temperature .Scientific Research Applications
Anti-Proliferative Activity and Tumor Cell Selectivity
Methyl 5-Methoxy-2-thiophenecarboxylate derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Studies have demonstrated that certain derivatives inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, with significant selectivity and potency. The unusual tumor selectivity observed in these compounds suggests a novel mechanism of action that may involve the endoplasmic reticulum, highlighting their potential as cancer therapeutics (Thomas et al., 2017).
Electron Transfer Applications
Derivatives similar to this compound have been used in studies related to electron transfer. For example, 1-methoxy-5-methylphenazinium methyl sulfate has been described as a versatile electron carrier, facilitating electron transfer between NADH and various electron acceptors. This property is utilized in biochemistry and medical technology for assays of NAD-linked dehydrogenases, indicating the role of such compounds in developing biochemical assays and technologies (Hisada & Yagi, 1977).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from this compound and its derivatives for various applications, including the development of new pharmaceuticals. Studies involve the creation of benzodifuran derivatives, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant analgesic and anti-inflammatory activities. These findings underscore the versatility of this compound derivatives in synthesizing new molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).
Catalysis and Organic Synthesis
This compound derivatives have been utilized in catalysis and organic synthesis, illustrating their importance in the synthesis of complex organic molecules. For instance, decarboxylation studies have shown that certain thiophene carboxylic acids can be efficiently decarboxylated, providing insights into reaction mechanisms and pathways that are crucial for organic synthesis and the development of novel synthetic methodologies (Jackson & Bowlus, 1980).
Safety and Hazards
The safety information for “Methyl 5-Methoxy-2-thiophenecarboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWCXRSVUFRZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505563 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77133-25-6 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

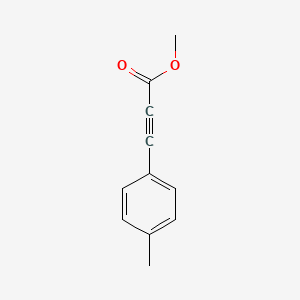
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
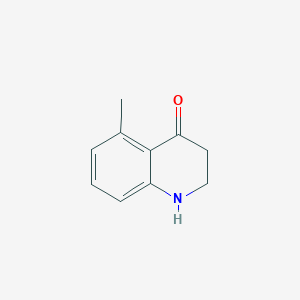
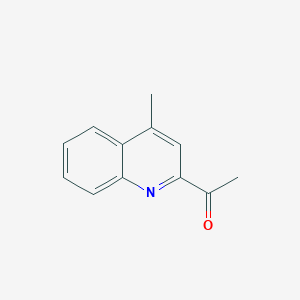
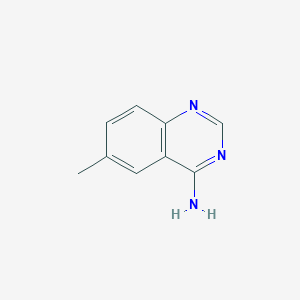


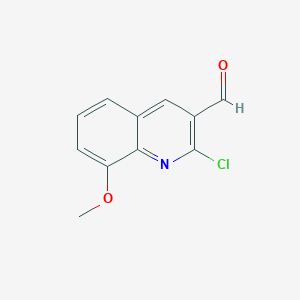
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
